![molecular formula C24H19N3 B12546193 {4-[Bis(4-methylphenyl)amino]benzylidene}propanedinitrile CAS No. 151986-06-0](/img/structure/B12546193.png)
{4-[Bis(4-methylphenyl)amino]benzylidene}propanedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{4-[Bis(4-methylphenyl)amino]benzylidene}propanedinitrile is an organic compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by the presence of bis(4-methylphenyl)amino groups attached to a benzylidene core, which is further linked to a propanedinitrile moiety. The compound’s distinct structure makes it a valuable material in organic electronics and other advanced technological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[Bis(4-methylphenyl)amino]benzylidene}propanedinitrile typically involves the reaction of 4,4’-dimethyltriphenylamine with appropriate reagents under controlled conditions. One common method is the Vilsmeier-Haack reaction, which uses 4,4’-dimethyltriphenylamine as the starting material. The reaction is carried out in the presence of reagents such as phosphorus oxychloride and dimethylformamide, leading to the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using high-purity reagents, and employing advanced purification techniques to ensure the quality and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
{4-[Bis(4-methylphenyl)amino]benzylidene}propanedinitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzylidene core or the amino groups are replaced with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction can produce amines or other reduced compounds.
Scientific Research Applications
{4-[Bis(4-methylphenyl)amino]benzylidene}propanedinitrile has a wide range of applications in scientific research, including:
Organic Electronics: The compound is used in the fabrication of organic electronic devices such as organic solar cells and organic photovoltaics.
Chemical Sensors: The compound’s ability to undergo specific chemical reactions makes it useful in the development of chemical sensors for detecting various analytes.
Mechanism of Action
The mechanism of action of {4-[Bis(4-methylphenyl)amino]benzylidene}propanedinitrile involves its interaction with molecular targets and pathways. In organic electronics, the compound functions as a donor-acceptor molecule, facilitating charge transfer and improving the efficiency of electronic devices. The mechanofluorochromic properties are attributed to changes in the molecular conformation under mechanical stress, leading to alterations in fluorescence .
Comparison with Similar Compounds
Similar Compounds
[4-[Bis(4-methoxyphenyl)amino]benzylidene]malononitrile: This compound shares a similar core structure but has methoxy groups instead of methyl groups, leading to different electronic and optical properties.
4-[Bis(4-methylphenyl)amino]benzaldehyde: This compound is structurally related but lacks the propanedinitrile moiety, resulting in different reactivity and applications.
Uniqueness
{4-[Bis(4-methylphenyl)amino]benzylidene}propanedinitrile is unique due to its combination of bis(4-methylphenyl)amino groups and a propanedinitrile moiety, which imparts distinct electronic and optical properties. This makes it particularly valuable in the field of organic electronics and material science.
Properties
CAS No. |
151986-06-0 |
|---|---|
Molecular Formula |
C24H19N3 |
Molecular Weight |
349.4 g/mol |
IUPAC Name |
2-[[4-(4-methyl-N-(4-methylphenyl)anilino)phenyl]methylidene]propanedinitrile |
InChI |
InChI=1S/C24H19N3/c1-18-3-9-22(10-4-18)27(23-11-5-19(2)6-12-23)24-13-7-20(8-14-24)15-21(16-25)17-26/h3-15H,1-2H3 |
InChI Key |
YSMVZCAORJAQQK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C=C(C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



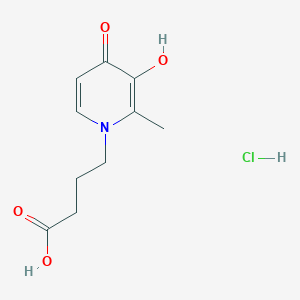
![Benzoic acid, 2-fluoro-5-[[[4-(phenylethynyl)phenyl]methyl]propylamino]-](/img/structure/B12546120.png)

![3-Methyl-5-[(2-methylanilino)methylidene]-6-oxocyclohexa-1,3-diene-1-carbaldehyde](/img/structure/B12546146.png)
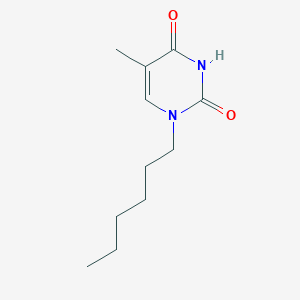


![N-[(4-Methyl-2-oxo-2H-1-benzopyran-7-yl)carbonyl]-L-tyrosine](/img/structure/B12546159.png)
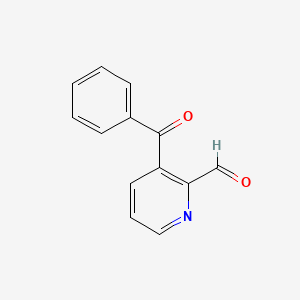
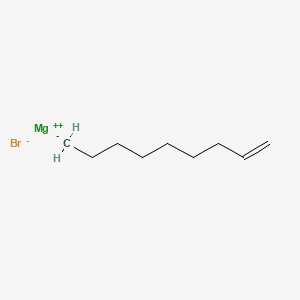
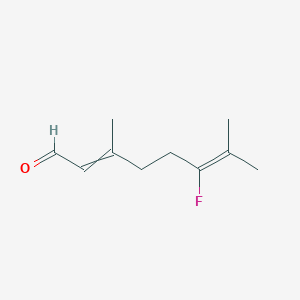

![N-[1-[6-[C-methyl-N-(pyridine-4-carbonylamino)carbonimidoyl]pyridin-2-yl]ethylideneamino]pyridine-4-carboxamide](/img/structure/B12546180.png)
